molecular formula C14H17BrClNO2 B3017531 tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate CAS No. 2322043-50-3

tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate

Cat. No.: B3017531
CAS No.: 2322043-50-3
M. Wt: 346.65
InChI Key: CQVWQBNAFWBGHL-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate is a carbamate derivative featuring a cyclopropane ring substituted with a 4-bromo-3-chlorophenyl group and a tert-butyl carbamate moiety. This compound belongs to a class of molecules where steric and electronic properties are modulated by halogen substituents and ring systems.

Properties

IUPAC Name

tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrClNO2/c1-13(2,3)19-12(18)17-14(6-7-14)9-4-5-10(15)11(16)8-9/h4-5,8H,6-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVWQBNAFWBGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(4-bromo-3-chlorophenyl)cyclopropylamine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis will produce the corresponding amine and alcohol.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. The presence of the carbamate group allows for various chemical reactions, such as nucleophilic substitutions and hydrolysis, facilitating the formation of derivatives that are valuable in medicinal chemistry and materials science.

Types of Reactions

  • Substitution Reactions : The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles, which can lead to the formation of diverse derivatives.
  • Oxidation and Reduction : The compound can undergo oxidation or reduction reactions to yield different functional groups.
  • Hydrolysis : Under acidic or basic conditions, the carbamate group can be hydrolyzed to produce an amine and tert-butyl alcohol.

Biological Research Applications

Model Compound for Biological Studies
In biological research, tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate is utilized to study the effects of cyclopropyl and carbamate groups on biological systems. Its structure allows researchers to investigate interactions with specific molecular targets, such as enzymes or receptors.

Medicinal Chemistry

Potential Pharmacological Properties
The compound's structural characteristics may impart specific biological activities that are advantageous in drug development. Its unique combination of functional groups allows it to be explored for potential therapeutic effects against various diseases.

Industrial Applications

Development of Agrochemicals and Specialty Chemicals
In the industrial sector, this compound may be employed in the synthesis of agrochemicals and other specialty chemicals. Its unique reactivity profile makes it suitable for formulating new materials or additives that enhance performance in various applications.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopropyl ring and halogenated phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, highlighting variations in substituents, molecular weights, and applications:

Compound Name Molecular Formula Molecular Weight Substituents on Phenyl/Ring CAS Number Notable Features
tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate (Target) C₁₄H₁₆BrClNO₂ ~351.65* 4-Bromo-3-chloro, cyclopropane Not available High steric bulk; dual halogenation may enhance reactivity in cross-coupling.
tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate C₁₂H₁₉N₃O₂S 269.37 2-Amino-thiazole, cyclobutane 2229505-49-9 Cyclobutane increases ring strain; amino-thiazole suggests biological relevance.
tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate C₁₄H₁₈FNO₂ 251.30 3-Fluoro, cyclopropane 1286274-19-8 Smaller halogen (F) reduces steric hindrance; potential metabolic stability.
tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate C₁₈H₁₈ClF₃NO₃ 404.79 Trifluoro-hydroxy-alkyne, cyclopropane 201218-08-8 Complex substituents enable diverse reactivity (e.g., click chemistry).

Substituent Effects on Reactivity and Stability

  • Halogen Influence : The 4-bromo-3-chloro substitution in the target compound introduces significant steric bulk and electron-withdrawing effects, which may favor Suzuki-Miyaura coupling reactions compared to the smaller fluorine substituent in . Bromine’s polarizability also enhances halogen bonding, relevant in crystal engineering .
  • Functional Group Diversity : The trifluoro-hydroxy-alkyne group in enables unique reactivity pathways (e.g., radical or nucleophilic additions) absent in the target compound.

Physicochemical Properties

  • Solubility : Fluorinated analogs (e.g., ) typically exhibit higher lipophilicity than bromo/chloro derivatives, impacting membrane permeability in drug design.
  • Thermal Stability : Cyclopropane-containing derivatives (target and ) may show lower thermal stability due to ring strain compared to cyclobutane systems ().

Research and Application Insights

  • Medicinal Chemistry: Amino-thiazole derivatives like are often explored as kinase inhibitors, whereas the target compound’s halogenation pattern aligns with intermediates for antipsychotic agents (e.g., via Buchwald-Hartwig amination).
  • Materials Science : Bromine’s role in the target compound could facilitate crystal engineering via halogen bonds, as seen in SHELX-refined structures .
  • Synthetic Utility : The tert-butyl carbamate group in all analogs serves as a protective group for amines, enabling selective deprotection in multistep syntheses.

Biological Activity

tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and comparisons with similar compounds, supported by relevant data and research findings.

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 1-(4-bromo-3-chlorophenyl)cyclopropylamine. This reaction is facilitated by bases such as sodium hydride or potassium carbonate, often in organic solvents like dichloromethane or tetrahydrofuran at controlled temperatures. The resulting compound features a unique structure that includes a cyclopropyl group and halogenated phenyl moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The presence of bromine and chlorine atoms on the phenyl ring may enhance binding affinity and specificity for certain targets, making it a valuable model for studying enzyme interactions and pathways.

3. Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, studies on related carbamate derivatives revealed IC50 values ranging from 1.60 to 311.0 µM for AChE inhibition, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Antimicrobial Properties : The compound may also exhibit antimicrobial activity, as indicated by research on structurally similar carbamates that demonstrated efficacy against various bacterial strains .

4. Case Studies and Research Findings

Several studies highlight the biological significance of carbamate compounds, including:

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50 Value (µM)Reference
This compoundAChE InhibitionTBD
Salicylanilide N,N-disubstituted carbamatesAChE Inhibition38.98
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioateBChE Inhibition1.60

5. Comparison with Similar Compounds

The unique structural features of this compound differentiate it from other related compounds:

Table 2: Comparison of Related Carbamates

CompoundStructural FeaturesNotable Activities
tert-Butyl N-(4-bromobutyl)carbamateBromine substitutionModerate AChE inhibition
tert-Butyl (4-iodophenyl)carbamateIodine substitutionAntimicrobial activity
This compoundCyclopropane & halogenated phenylPotential AChE/BChE inhibition

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